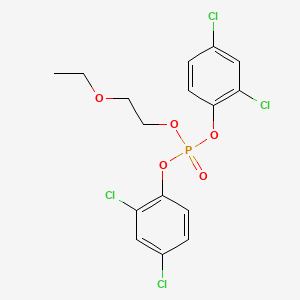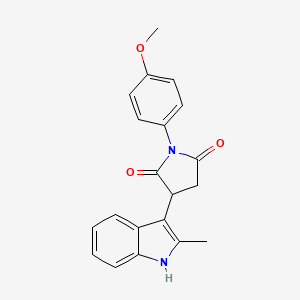![molecular formula C8H16ClO3PS B14586055 Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate CAS No. 61609-46-9](/img/structure/B14586055.png)
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group, a chloro-substituted ethenyl group, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable chloro-substituted ethenyl compound in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or sodium hydride are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro-substituted ethenyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl-substituted phosphonates.
Substitution: Formation of amine or thiol-substituted phosphonates.
Scientific Research Applications
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism by which Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate exerts its effects involves its interaction with nucleophiles and electrophiles The chloro-substituted ethenyl group is particularly reactive, allowing the compound to participate in various addition and substitution reactions
Comparison with Similar Compounds
Similar Compounds
Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Diethyl [2-chloro-2-(phenylsulfanyl)ethenyl]phosphonate: Contains a phenylsulfanyl group, offering different reactivity and applications.
Diethyl [2-bromo-2-(ethylsulfanyl)ethenyl]phosphonate:
Uniqueness
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic applications where selective reactions are required.
Properties
CAS No. |
61609-46-9 |
|---|---|
Molecular Formula |
C8H16ClO3PS |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
1-chloro-2-diethoxyphosphoryl-1-ethylsulfanylethene |
InChI |
InChI=1S/C8H16ClO3PS/c1-4-11-13(10,12-5-2)7-8(9)14-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
ZHBBTYVBZZIBIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=C(SCC)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


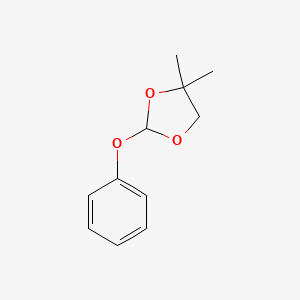
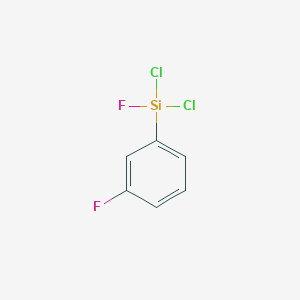
![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one](/img/structure/B14585984.png)
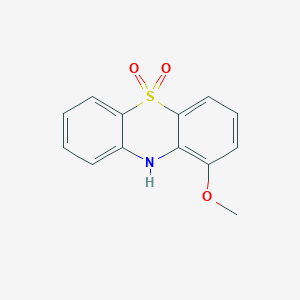
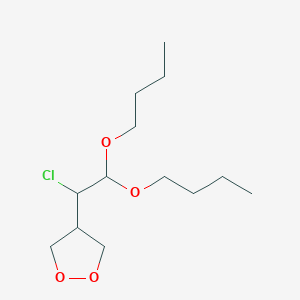
![[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone](/img/structure/B14586010.png)
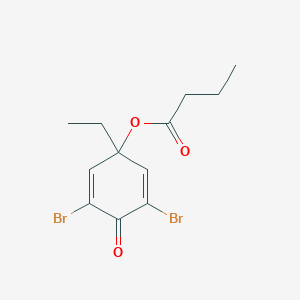
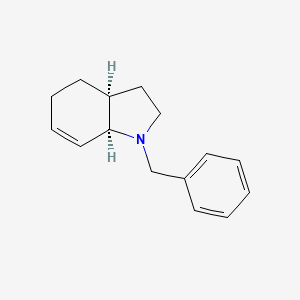
![3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid](/img/structure/B14586031.png)
